(2,5-Dimethylphenoxy)(trimethyl)silane
Description
Properties
CAS No. |
17994-01-3 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(2,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h6-8H,1-5H3 |
InChI Key |
LRGBWSDGFQUTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
The reaction typically employs a 1:1 molar ratio of 2,5-dimethylphenol to TMSCl, with pyridine or triethylamine as the base to neutralize HCl byproducts. Solvents such as dichloromethane or tetrahydrofuran are used at room temperature, achieving yields exceeding 85% after purification by vacuum distillation.
Table 1: Standard Reaction Parameters for Classical Alkylation
| Parameter | Value |
|---|---|
| Reactants | 2,5-Dimethylphenol, TMSCl |
| Base | Pyridine/Triethylamine |
| Solvent | Dichloromethane/THF |
| Temperature | 20–25°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Purification and Byproduct Management
Crude product purification involves washing with aqueous sodium bicarbonate to remove residual acid, followed by drying over anhydrous magnesium sulfate. Vacuum distillation at 80–85°C (10 mmHg) isolates the pure compound, with GC-MS analysis confirming >98% purity.
Industrial-Scale Synthesis
Industrial production prioritizes scalability and cost-efficiency. VulcanChem notes the adoption of continuous flow reactors for synthesizing this compound, which enhances heat transfer and reduces side reactions.
Continuous Flow Reactor Design
In a typical setup, 2,5-dimethylphenol and TMSCl are pumped into a reactor with in-line mixing. The base is introduced downstream to neutralize HCl, minimizing corrosion risks. This method achieves a throughput of 50 kg/hour with 90% yield, significantly outperforming batch processes.
Table 2: Industrial vs. Laboratory-Scale Performance
| Metric | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 85–92% | 88–90% |
| Purity | >98% | >99% |
| Throughput | 10 g/hour | 50 kg/hour |
| Energy Consumption | Moderate | Optimized |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenoxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, phenolic derivatives, and various substituted phenoxy compounds .
Scientific Research Applications
(2,5-Dimethylphenoxy)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for phenols.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenoxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of silyl ethers, and protect phenolic hydroxyl groups during chemical reactions. These interactions are crucial in organic synthesis and the development of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Property Comparison
The following table compares (2,5-Dimethylphenoxy)(trimethyl)silane with structurally related compounds from the evidence:
*Estimated based on structural analogy.
Key Observations
Structural Differences: Phenoxy vs. Non-Phenoxy Backbones: Compounds like HBK17 (a piperazine derivative) and R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol incorporate 2,5-dimethylphenoxy groups into nitrogen-containing frameworks, unlike silane derivatives. These amine-alcohol derivatives exhibit lower molecular weights (e.g., 237.34 for compound III ) compared to silanes, which have bulkier silicon centers. Silane Variations: The presence of silicon alters properties significantly. For example, Silane, dimethyldi(2,5-dimethylphenoxy) (MW 300.47) has higher thermal stability and hydrophobicity than analogous carbon-based compounds due to Si–O bond strength and methyl shielding.
Synthetic Routes: Silanes: Synthesis typically involves O-alkylation of 2,5-dimethylphenol with chlorosilanes (e.g., chlorotrimethylsilane) in acetone or propanol with a base like K₂CO₃ . Amine-Alcohol Derivatives: Synthesized via similar O-alkylation but with chloroethanol/propanol, yielding aminobutanols with melting points between 53–126°C .
Functional Group Impact: Lipophilicity: Silane derivatives are expected to have higher log P values than hydroxyl- or amine-containing analogs due to the non-polar trimethylsilane group. For example, compound VIII (C₁₅H₂₅NO₂) has a log P inferred to be lower than silanes but higher than polar pharmaceuticals. Thermal Stability: Silane compounds like Silane, dimethyldi(2,5-dimethylphenoxy) are more stable at high temperatures compared to amine-alcohols, which degrade near their melting points (e.g., 74–76°C for propan-1-ol derivatives ).
Safety and Handling: Trimethylsilane derivatives (e.g., Trimethylsilane, CAS 993-07-7 ) require careful handling due to flammability and reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,5-dimethylphenoxy)(trimethyl)silane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of silane derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane are synthesized using potassium carbonate in 1,2-dimethoxyethane at 50°C, yielding up to 92% under optimized conditions . Key parameters include:
- Temperature : Elevated temperatures (50–170°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
- Catalysts : Bases like triethylamine or Grignard reagents (e.g., magnesium) enhance nucleophilic substitution .
- Solvents : Polar aprotic solvents (e.g., THF) favor silane formation.
- Purification : Column chromatography or distillation is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the silane’s methyl groups (δ 0.1–0.3 ppm for Si(CH)) and aromatic protons (δ 6.5–7.5 ppm for 2,5-dimethylphenoxy) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for CHOSi: ~194.3 g/mol) and fragmentation patterns .
- FT-IR : Peaks near 1250 cm (Si–C) and 1100 cm (Si–O–Ar) validate structural motifs .
Advanced Research Questions
Q. How does the steric and electronic profile of the 2,5-dimethylphenoxy group influence the reactivity of (trimethyl)silane in silylation reactions?
- Methodological Answer : The methyl substituents on the phenoxy ring enhance steric hindrance, reducing nucleophilic attack at the silicon center. Computational studies (e.g., DFT) can model electron density distribution and frontier molecular orbitals to predict reactivity. For example, analogues like trimethyl(cyclopentadienyl)silane exhibit modulated reactivity due to substituent effects, enabling selective functionalization in cross-coupling reactions .
Q. What are the thermal stability and decomposition pathways of this compound under inert and oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres quantify stability. For instance, related silanes decompose above 200°C, releasing volatile byproducts (e.g., trimethylsilanol). Gas chromatography-mass spectrometry (GC-MS) identifies decomposition products, while kinetic studies (e.g., Arrhenius plots) model degradation rates .
Q. Can this compound exhibit biological activity, and how can its interactions with enzymes or receptors be evaluated?
- Methodological Answer :
- In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) against cancer cell lines (e.g., HeLa, MCF-7) identifies bioactivity thresholds .
- Molecular Docking : Computational tools (AutoDock, Schrödinger) predict binding affinities to targets like cytochrome P450 enzymes .
- ADMET Profiling : Predict logP (hydrophobicity) and BBB permeability using QSPR models .
Q. How can computational methods resolve contradictions in reported synthetic yields or physicochemical properties of silane derivatives?
- Methodological Answer : Discrepancies in data (e.g., yields ranging from 45% to 95% for similar reactions ) are analyzed via:
- Statistical Design of Experiments (DoE) : Taguchi or factorial designs isolate critical variables (e.g., solvent purity, catalyst loading).
- Machine Learning : Neural networks trained on reaction databases predict optimal conditions for reproducibility .
Q. What novel applications can this compound enable in materials science or catalysis?
- Methodological Answer :
- Surface Functionalization : Silane groups anchor to silica nanoparticles, enabling controlled drug delivery systems .
- Catalytic Ligands : The phenoxy group’s electron-donating properties stabilize transition-metal catalysts in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
